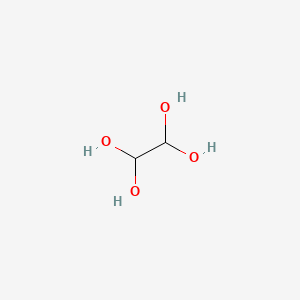

Ethane-1,1,2,2-tetrol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

44307-07-5 |

|---|---|

Molecular Formula |

C2H6O4 |

Molecular Weight |

94.07 g/mol |

IUPAC Name |

ethane-1,1,2,2-tetrol |

InChI |

InChI=1S/C2H6O4/c3-1(4)2(5)6/h1-6H |

InChI Key |

AXCZRQHGMPTZPR-UHFFFAOYSA-N |

Canonical SMILES |

C(C(O)O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Ethane-1,1,2,2-tetrol fundamental properties

An In-depth Technical Guide to Ethane-1,1,2,2-tetrol: Theoretical Properties, Inherent Instability, and Relationship to Glyoxal Hydrates

Abstract

This compound, the fully hydrated monomer of glyoxal, represents a molecule of significant theoretical interest. Possessing two pairs of geminal hydroxyl groups, its structure is a classic illustration of the Erlenmeyer rule, which predicts inherent instability under standard conditions. This guide provides a comprehensive analysis of the fundamental properties of this compound, focusing on its theoretical characteristics, the chemical principles governing its rapid decomposition, and its central role within the complex aqueous equilibrium of glyoxal. We will dissect its computationally predicted properties, detail its dehydration pathway, and clarify its relationship to the stable, commercially available oligomeric hydrates of glyoxal. This paper serves as a crucial reference for researchers in chemistry and drug development, providing clarity on the nature of this non-isolable species and the methodologies required for its theoretical investigation.

Introduction: The Challenge of Vicinal Geminal Diols

This compound (CAS 44307-07-5) has the molecular formula C₂H₆O₄ and a structure featuring a hydroxyl group on every available position of its two-carbon backbone.[1][2][3] This arrangement, with two hydroxyl groups attached to each carbon atom, places the molecule at the nexus of several core chemical principles. While databases and chemical suppliers may list it, a deeper investigation reveals that the isolated monomer is not a stable, observable compound.[1][4] Its existence is best understood as a transient intermediate in the hydration of glyoxal (OCHCHO), the smallest dialdehyde.[4][5]

The primary challenge to the stability of this compound is the presence of geminal diols—two hydroxyl groups on the same carbon. Such structures are typically unstable and readily lose a molecule of water to form a more stable carbonyl group.[6][7][8] this compound contains two such functionalities on adjacent carbons, compounding this instability. This guide will explore the properties of this molecule from a theoretical and mechanistic standpoint, providing researchers with a foundational understanding of its behavior.

The Principle of Geminal Diol Instability (The Erlenmeyer Rule)

The instability of most geminal diols is a well-established principle in organic chemistry, often referred to as the Erlenmeyer rule. This rule states that when two hydroxyl groups are attached to the same carbon atom, they will readily undergo dehydration to form a carbonyl compound. The driving force for this reaction is the thermodynamic favorability of forming a C=O double bond, which is significantly more stable than the two C-O single bonds of the gem-diol.

Several factors contribute to this instability:

-

Steric Hindrance: The two hydroxyl groups are in close proximity, leading to steric repulsion between the lone pairs of the oxygen atoms.[8]

-

Electronic Repulsion: The electronegative oxygen atoms create a dipole, and their proximity leads to unfavorable electrostatic interactions.[6]

-

Thermodynamic Stability: The formation of a water molecule and a carbonyl group is an entropically and often enthalpically favored process.

The dehydration is a reversible equilibrium, but for most simple aldehydes and ketones, the equilibrium lies heavily on the side of the carbonyl compound.[7][9]

Caption: Equilibrium between this compound and Glyoxal.

The Glyoxal Hydration Equilibrium: A Complex Reality

In aqueous solution, glyoxal does not exist as a simple dialdehyde. It undergoes extensive hydration and oligomerization.[5] The equilibrium is complex, involving the monomeric hydrate (glyoxal monohydrate), the dihydrate (this compound), and various cyclic oligomers.[5][10]

-

Monomer Hydrate: OCHCH(OH)₂

-

Dihydrate (Tetrol): (HO)₂CHCH(OH)₂

-

Dimer: Dioxolane structures, such as trans-1,4-Dioxane-2,3-diol.[5][11]

-

Trimer: A commercially available stable solid is glyoxal trimer dihydrate.[5][12]

At concentrations above 1 M, dimeric forms predominate, while at lower concentrations, the monomeric hydrates are more significant.[5] It is crucial for researchers to understand that commercial products labeled "this compound" are likely one of these stable oligomeric forms, which serve as a practical source of glyoxal, rather than the isolated tetrol monomer.[4] The synthesis of the tetrol is intrinsically linked to the aqueous chemistry of glyoxal.[4]

Predicted Molecular Properties of this compound

As this compound cannot be isolated for conventional analysis, its properties are derived from computational and theoretical calculations. These values provide insight into the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₂H₆O₄ | [1][3] |

| Molecular Weight | 94.07 g/mol | [1][3] |

| Exact Mass | 94.02660867 Da | [1][3] |

| XLogP3 | -2.2 | [1][3] |

| Hydrogen Bond Donor Count | 4 | [1][3] |

| Hydrogen Bond Acceptor Count | 4 | [1][3] |

| Rotatable Bond Count | 1 | [1][3] |

| Topological Polar Surface Area | 80.9 Ų | [3] |

| Computed Density | 1.797 g/cm³ | [1] |

| Computed Boiling Point | 389.1 °C at 760 mmHg | [1] |

| Computed Flash Point | 215.3 °C | [1] |

Note: The density, boiling point, and flash point are theoretical predictions and do not represent observable experimental values due to the molecule's instability.

Methodologies for Theoretical Investigation

Given the transient nature of this compound, experimental characterization is impractical. Instead, its structural and energetic properties are probed using in silico computational chemistry methods.

Step-by-Step Computational Workflow

-

Structure Optimization:

-

Objective: To find the lowest energy conformation (geometry) of the molecule.

-

Method: A starting 3D structure is generated. Quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), are used to iteratively adjust bond lengths, angles, and dihedrals to minimize the total electronic energy of the system. Conformational analysis is crucial to identify the most stable arrangement, which likely involves intramolecular hydrogen bonds.[4]

-

-

Frequency Calculation:

-

Objective: To confirm the optimized structure is a true energy minimum and to predict vibrational spectra (e.g., IR, Raman).

-

Method: At the optimized geometry, the second derivatives of the energy are calculated. The absence of imaginary frequencies confirms a stable structure. These calculations also yield thermodynamic properties like enthalpy and Gibbs free energy.

-

-

Property Prediction:

-

Objective: To calculate the chemical and physical properties listed in the table above.

-

Method: Various algorithms are applied to the optimized electronic structure to predict properties like LogP, polar surface area, and reactivity descriptors.

-

-

Reaction Pathway Analysis:

-

Objective: To model the dehydration mechanism and calculate the activation energy for the decomposition into glyoxal.

-

Method: Transition state theory is used. Both the reactant (tetrol) and product (glyoxal + water) structures are optimized. A search algorithm then locates the transition state structure connecting them, and its energy determines the kinetic barrier of the reaction.

-

Caption: Workflow for the Theoretical Investigation of Unstable Molecules.

Context and Exceptions: Stabilizing the Unstable

While the Erlenmeyer rule holds for this compound, it is not absolute. The stability of a geminal diol can be significantly increased by the presence of strong electron-withdrawing groups on the same carbon atom.[4][6][9] These groups polarize the C-C bond, reducing electron density on the central carbon and stabilizing the diol form relative to the carbonyl.

A classic example is chloral hydrate, CCl₃CH(OH)₂. The three strongly electron-withdrawing chlorine atoms stabilize the geminal diol, making it a stable, crystalline solid.[7] Similarly, hexafluoroacetone readily forms a stable hydrate.[4] In contrast, this compound lacks such stabilizing groups, ensuring its rapid decomposition. Recent research has also shown that incorporating gem-diols into rigid macrocyclic structures can enhance stability by relieving angle strain.[13]

Conclusion

This compound is a molecule best defined by its theoretical importance and inherent instability. It is the fully hydrated, monomeric form of glyoxal, but it is not an isolable substance under normal conditions due to the thermodynamic imperative for its two geminal diol functionalities to dehydrate. For drug development professionals and researchers, it is critical to recognize that materials supplied as "this compound" are stable oligomeric hydrates of glyoxal. A thorough understanding of its properties must come from computational modeling, which predicts its structure, energy, and rapid decomposition pathway. This guide clarifies the distinction between the theoretical monomer and its practical, stable chemical equivalents, providing a robust foundation for future research in related fields.

References

- Benchchem. This compound | 44307-07-5.

- Journal of the Chemical Society D.

- LookChem. This compound.

- PubChem, National Institutes of Health.

- ResearchGate. Molecular structure of formaldehyde, glyoxal and the cyclic dimer of glyoxal.

- PubChem, National Institutes of Health.

- Wikipedia. Glyoxal.

- Guidechem. This compound 44307-07-5 wiki.

- ECHEMI. Why are geminal diols unstable?

- PubChem, National Institutes of Health. This compound | C2H6O4 | CID 3016424.

- Chemistry Stack Exchange. Why are geminal diols unstable?

- Wikipedia. Geminal diol.

- Quora. Geminal diol is unstable, why?

- Royal Society of Chemistry. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C2H6O4 | CID 3016424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Glyoxal - Wikipedia [en.wikipedia.org]

- 6. echemi.com [echemi.com]

- 7. Geminal diol - Wikipedia [en.wikipedia.org]

- 8. quora.com [quora.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. Structure of glyoxal monohydrate - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Glyoxal trimer dihydrate | C6H10O8 | CID 92988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) [pubs.rsc.org]

Ethane-1,1,2,2-tetrol: An In-Depth Technical Guide on a Transient Glyoxal Hydrate

Abstract

Ethane-1,1,2,2-tetrol, the fully hydrated form of glyoxal, represents a fascinating and challenging area of study in organic chemistry. This technical guide provides a comprehensive overview of this transient species, moving beyond a traditional compound-centric approach to explore its existence within the dynamic equilibrium of glyoxal in aqueous solutions. We will delve into the historical context of its conceptualization, the physicochemical principles governing its formation and stability, theoretical and computational insights into its structure, and its broader implications in atmospheric chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a nuanced understanding of this highly functionalized ethane derivative.

Introduction: The Elusive Nature of this compound

This compound (CAS No. 44307-07-5) is not a compound that can be readily isolated and stored in a bottle under standard laboratory conditions.[1][2] Instead, it exists as a key species in the complex aqueous chemistry of glyoxal (OCHCHO), the smallest dialdehyde.[3][4] The history and discovery of this compound are therefore inextricably linked to the study of glyoxal and its behavior in water, where it undergoes hydration to form a series of hydrates, including the fully hydrated tetrol.[1][4] This guide will elucidate the nature of this equilibrium and the factors that influence the transient existence of this compound.

Historical Perspective: From Glyoxal to its Hydrated Forms

The journey to understanding this compound begins with the discovery and characterization of glyoxal. While pure glyoxal is a crystalline solid at low temperatures, it is typically handled as a 40% aqueous solution.[1] Early investigations into the properties of aqueous glyoxal solutions revealed that the spectral signatures expected for a simple dialdehyde were not fully representative of the species present. This led to the understanding that glyoxal exists in equilibrium with various hydrated forms, including gem-diols and the fully hydrated this compound. The concept of this tetrol, therefore, emerged from the need to explain the chemical behavior and properties of glyoxal in aqueous media.

Physicochemical Properties and In Situ Formation

While a complete experimental characterization of isolated this compound is not feasible, its properties can be inferred from the study of aqueous glyoxal solutions and through computational chemistry.

Calculated Physicochemical Properties

A summary of the computed physicochemical properties for this compound is presented in Table 1. These values provide theoretical insights into the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₂H₆O₄ | [5][6] |

| Molecular Weight | 94.07 g/mol | [6] |

| XLogP3 | -2.2 | [5] |

| Hydrogen Bond Donor Count | 4 | [5][7] |

| Hydrogen Bond Acceptor Count | 4 | [5][7] |

| Rotatable Bond Count | 1 | [5] |

| Topological Polar Surface Area | 80.9 Ų | [7] |

The Glyoxal Hydration Equilibrium

The formation of this compound is a direct consequence of the hydration of glyoxal in water. This process occurs in two reversible steps, as depicted in the following workflow. The equilibrium favors the hydrated species in dilute aqueous solutions.[4]

Caption: Hydration of glyoxal to form this compound.

Studies have shown that formic acid can act as a catalyst in the hydrolysis of glyoxal, significantly lowering the activation barrier for the formation of the diol and subsequently the tetrol.[8] This has important implications for atmospheric chemistry, where the formation of these hydrated species can contribute to the growth of secondary organic aerosols.[8][9]

Synthesis and Structural Elucidation: A Theoretical and Indirect Approach

Direct synthesis and isolation of this compound are challenging due to its inherent instability. However, its formation can be promoted in aqueous solutions of glyoxal. Synthetic pathways to related stable polyols, such as the reduction of glyoxal, offer insights into the chemistry of highly hydroxylated ethanes.

Formation in Aqueous Media

The primary "synthesis" of this compound is the hydration of glyoxal in water. For many applications, the commercially available 40% aqueous solution of glyoxal serves as a source of the tetrol in equilibrium.[1]

Theoretical and Computational Analysis

Computational chemistry provides a powerful tool for understanding the structure and stability of this compound. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Configuration Interaction (CI), can be used to predict its geometric parameters.[3]

Intramolecular hydrogen bonding between the hydroxyl groups is a critical factor in determining the most stable conformation of this compound.[3] Similar to ethane-1,2-diol (ethylene glycol), where the gauche conformation is stabilized by intramolecular hydrogen bonding, the conformational landscape of the tetrol is complex.[3][10]

Caption: Relative stability of anti and gauche conformers.

Relevance and Potential Applications

While direct applications of isolated this compound are limited, its role in the chemistry of glyoxal has significant implications in various fields.

Atmospheric Chemistry

The formation of this compound from atmospheric glyoxal is a key step in the formation and growth of secondary organic aerosols, which have a significant impact on climate and air quality.[8][9] The lower vapor pressure of the hydrated forms compared to glyoxal facilitates their partitioning into the particle phase.[8]

Organic Synthesis

Aqueous glyoxal, containing this compound in equilibrium, is a valuable C2 building block in organic synthesis, particularly for the construction of nitrogen-containing heterocycles like imidazoles.[1] The reactivity of the hydrated forms can differ from that of the anhydrous dialdehyde, offering unique synthetic opportunities.

Drug Development and Biological Systems

The high density of hydroxyl groups in this compound makes it an interesting, albeit transient, scaffold. While its direct use in drug development is not established, the study of such small, highly functionalized molecules can provide insights into receptor-ligand interactions and the design of novel pharmacophores. The parent compound, glyoxal, is known to interact with biological macromolecules, and its hydrated forms are likely involved in these processes.

Experimental Protocols: Studying the Glyoxal-Water System

Investigating the transient nature of this compound requires techniques that can probe the equilibrium mixture in solution.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy of aqueous glyoxal solutions can provide quantitative information on the relative concentrations of glyoxal and its various hydrates.

-

Raman and Infrared (IR) Spectroscopy: Vibrational spectroscopy can be used to identify the characteristic vibrational modes of the different species in equilibrium.

-

X-ray Absorption Spectroscopy (XAS): Carbon and oxygen K-edge XAS can provide detailed information about the electronic structure and bonding of the hydrated species in solution.[4]

Protocol: Preparation of an Aqueous Glyoxal Solution for Spectroscopic Analysis

-

Reagents and Materials:

-

40% aqueous glyoxal solution

-

Deionized water (or D₂O for NMR)

-

Volumetric flasks

-

Pipettes

-

-

Procedure:

-

Calculate the required volume of the 40% glyoxal solution to prepare a stock solution of a desired molarity.

-

Accurately pipette the calculated volume of the glyoxal solution into a volumetric flask.

-

Dilute to the mark with deionized water (or D₂O).

-

Mix thoroughly by inverting the flask several times.

-

Allow the solution to equilibrate at a controlled temperature before analysis.

-

Conclusion

This compound is a prime example of a molecule whose significance lies not in its isolation but in its role within a dynamic chemical system. A thorough understanding of its formation, stability, and reactivity is crucial for advancements in atmospheric science, organic synthesis, and potentially, in the understanding of biological processes involving glyoxal. Future research, combining advanced spectroscopic techniques and high-level computational modeling, will continue to unravel the complexities of this seemingly simple yet elusive molecule.

References

-

This compound - LookChem. [Link]

-

Glyoxal - Wikipedia. [Link]

-

This compound | C2H6O4 | CID 3016424 - PubChem. [Link]

-

Glyoxal - Sciencemadness Wiki. [Link]

-

1,1,2,2-Tetrachloroethane - Wikipedia. [Link]

-

Ethane - Wikipedia. [Link]

-

How to do a synthesis reaction from ethane to ethane-1,2-diol in organic chemistry - Quora. [Link]

-

Aqueous-phase behavior of glyoxal and methylglyoxal observed with carbon and oxygen K-edge X-ray absorption spectroscopy - ACP. [Link]

-

Which of the following is the most stable conformer of ethan-1,2-diol - Testbook. [Link]

-

Ethane-1,1,1,2-tetrol | C4H12O8 | CID 154636833 - PubChem. [Link]

-

Hydrolysis of Glyoxal in Water-Restricted Environments: Formation of Organic Aerosol Precursors through Formic Acid Catalysis | The Journal of Physical Chemistry A - ACS Publications. [Link]

-

The hydration and polymerization mechanism of glyoxal - ResearchGate. [Link]

Sources

- 1. Glyoxal - Wikipedia [en.wikipedia.org]

- 2. Glyoxal - Sciencemadness Wiki [sciencemadness.org]

- 3. benchchem.com [benchchem.com]

- 4. ACP - Aqueous-phase behavior of glyoxal and methylglyoxal observed with carbon and oxygen K-edge X-ray absorption spectroscopy [acp.copernicus.org]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound | C2H6O4 | CID 3016424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. testbook.com [testbook.com]

An In-depth Technical Guide to Ethane-1,1,2,2-tetrol (CAS: 44307-07-5): The Hydrated Monomer of Glyoxal

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing Ethane-1,1,2,2-tetrol

This compound (CAS number: 44307-07-5) presents a unique case in chemical literature and commerce. While assigned a specific CAS number, it is crucial for researchers and drug development professionals to understand that this compound is not typically isolated, stored, or utilized as a discrete, stable entity. Instead, this compound is the fully hydrated monomer of glyoxal, the smallest dialdehyde.[1][2] Its existence and properties are intrinsically linked to the complex aqueous chemistry of glyoxal. This guide, therefore, serves as an in-depth exploration of this compound within the context of aqueous glyoxal solutions, providing the necessary technical understanding for its effective use and study.

In aqueous environments, glyoxal exists in a dynamic equilibrium with its hydrated forms, including the monohydrated geminal diol, the fully hydrated tetrol (this compound), and various oligomeric species such as dioxolane dimers and trimers.[2][3] The prevalence of each species is dependent on factors such as concentration and pH.[3] For most practical applications in research and industry, commercially available 40% aqueous glyoxal solutions are used, which contain this mixture of hydrated forms.[2]

This guide will elucidate the chemical properties, synthesis (as part of the glyoxal hydration equilibrium), stability, and potential applications of this compound, with a focus on its relevance to the scientific and drug development communities.

Chemical and Physical Properties

This compound, with the chemical formula C₂H₆O₄ and a molecular weight of approximately 94.07 g/mol , is a highly functionalized small molecule.[4] Its structure, featuring four hydroxyl groups on a two-carbon backbone, dictates its physical and chemical behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₆O₄ | [4] |

| Molecular Weight | 94.07 g/mol | [4] |

| CAS Number | 44307-07-5 | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 1,1,2,2-Ethanetetrol, Glyoxal dihydrate | [5] |

| Hydrogen Bond Donors | 4 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 1 | [1] |

| Topological Polar Surface Area | 80.9 Ų | [5] |

| LogP | -2.2 | [4] |

The high number of hydroxyl groups makes this compound highly soluble in water and other polar solvents. These functional groups also allow for extensive intramolecular and intermolecular hydrogen bonding, which significantly influences its conformational stability.

Conformational Analysis

The rotational barrier around the central carbon-carbon bond in this compound is influenced by both steric hindrance and the potential for intramolecular hydrogen bonding. While a staggered conformation is generally favored to minimize steric strain, the gauche conformation can be stabilized by the formation of intramolecular hydrogen bonds between adjacent hydroxyl groups.[6] This phenomenon is also observed in the simpler ethane-1,2-diol (ethylene glycol). The presence of these stabilizing interactions can make the gauche conformer energetically more favorable than the anti conformer.

Caption: Conformational preferences of this compound.

Synthesis and Equilibrium in Aqueous Solution

The direct synthesis of pure, isolated this compound is not a standard laboratory or industrial procedure. Instead, it is generated in situ through the hydration of glyoxal in water. Commercially, glyoxal is typically supplied as a 40% aqueous solution, where it exists as a mixture of its hydrated forms.[2]

The key equilibrium reactions in an aqueous glyoxal solution are:

-

Glyoxal (anhydrous) ⇌ Glyoxal monohydrate (gem-diol)

-

Glyoxal monohydrate ⇌ this compound (dihydrate)

-

Hydrated forms ⇌ Oligomeric species (dimers, trimers)

The formation of this compound is a reversible, two-step hydration process of the two aldehyde groups of glyoxal.[7]

Caption: Aqueous equilibrium of glyoxal and its hydrated forms.

Preparation of an Aqueous Solution Rich in this compound

To prepare an aqueous solution where this compound is a significant component, one would typically start with a commercially available 40% aqueous glyoxal solution. The equilibrium can be influenced by concentration, with lower concentrations favoring the monomeric hydrated forms.

Protocol: Preparation of a Dilute Aqueous Glyoxal Solution

-

Materials: 40% aqueous glyoxal solution, deionized water.

-

Procedure: a. In a fume hood, carefully measure the desired volume of 40% aqueous glyoxal solution. b. Slowly add the glyoxal solution to a calculated volume of deionized water to achieve the desired final concentration (e.g., a 5% solution). c. Stir the solution gently until homogeneous.

-

Note: The solution will contain a mixture of glyoxal hydrates and oligomers. The equilibrium between these species will be dependent on the final concentration.

Stability and Reactivity

Anhydrous glyoxal is known to polymerize rapidly, sometimes violently.[8] The presence of water stabilizes glyoxal by forming hydrates, including this compound, which are more stable but can still undergo polymerization over time, especially upon standing.[8][9]

The reactivity of this compound is dictated by its four hydroxyl groups. These groups can undergo reactions typical of alcohols, such as:

-

Esterification: Reaction with carboxylic acids or their derivatives.

-

Etherification: Reaction with alkylating agents.

-

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

-

Chelation: Acting as a ligand to form complexes with metal ions.

The vicinal diol arrangement on each carbon atom provides specific reactive sites for the formation of cyclic acetals and ketals. This high density of functional groups makes this compound a potential building block in organic synthesis for the construction of more complex molecules.[6]

Applications in Pharmaceutical and Research Settings

While specific, high-level applications in drug development are not extensively documented for this compound as a distinct entity, its precursor, glyoxal, and its hydrated forms have several uses relevant to the pharmaceutical and research fields.

As a Humectant and Sweetener in Formulations

Some commercial sources describe this compound as being used as a humectant and sweetener in the food and pharmaceutical industries.[10] Its hygroscopic nature, due to the multiple hydroxyl groups, allows it to retain moisture, which can improve the texture and stability of pharmaceutical formulations. However, for such applications, it would be used in the form of an aqueous glyoxal solution.

As a Cross-linking Agent and Building Block

Glyoxal and its hydrated forms are utilized as cross-linking agents for polymers such as proteins, cellulose, and other polysaccharides.[3] This property is relevant in the development of hydrogels, controlled-release drug delivery systems, and in tissue fixation for histological studies.[2] The tetrol, with its four hydroxyl groups, can serve as a polyol initiator or cross-linker in polymerization reactions.

In Organic Synthesis

The dense arrangement of functional groups in this compound makes it a versatile, though underutilized, building block in organic synthesis.[6] Its potential lies in the synthesis of heterocycles and other complex molecules where a C2 backbone with multiple oxygenated functionalities is desired.

Biological Activity and Toxicology

There is a lack of specific studies on the biological activity and toxicology of isolated this compound. The toxicological profile of its parent compound, glyoxal, is therefore more relevant. Glyoxal has been reported to have low to moderate toxicity. It is important not to confuse this compound with 1,1,2,2-tetrachloroethane, a halogenated hydrocarbon with significant toxicity.[11][12][13] One source suggests that this compound has low toxicity but may cause gastrointestinal discomfort upon excessive consumption.[10]

Due to the absence of dedicated studies, no information is available on the interaction of this compound with specific biological signaling pathways.

Conclusion

This compound (CAS: 44307-07-5) is best understood not as a standalone chemical but as the fully hydrated monomer of glyoxal, existing in a dynamic equilibrium in aqueous solutions. For researchers, scientists, and drug development professionals, a thorough understanding of this aqueous chemistry is paramount for its effective application. While its use as a distinct, isolated compound in drug development is not established, the aqueous solutions containing it offer utility as cross-linking agents, formulation aids, and as potential building blocks in organic synthesis. Future research may further elucidate the specific roles and reactions of the tetrol form within the complex mixture of glyoxal hydrates, potentially unlocking new applications in materials science and medicinal chemistry.

References

- Ataman Chemicals. (n.d.). Glyoxal.

-

Wikipedia. (n.d.). Glyoxal. Retrieved from [Link]

- Michailoudi, G., et al. (2021). Aqueous-phase behavior of glyoxal and methylglyoxal observed with carbon and oxygen K-edge X-ray absorption spectroscopy.

-

LookChem. (n.d.). Cas 44307-07-5, this compound. Retrieved from [Link]

- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 1,1,2,2-Tetrachloroethane.

-

PubChem - NIH. (n.d.). This compound. Retrieved from [Link]

- NCBI Bookshelf. (n.d.). HEALTH EFFECTS - Toxicological Profile for 1,1,2,2-Tetrachloroethane.

- EPA. (n.d.). 1,1,2,2-Tetrachloroethane.

-

LookChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Glyoxal - Wikipedia [en.wikipedia.org]

- 3. atamankimya.com [atamankimya.com]

- 4. This compound | C2H6O4 | CID 3016424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. ACP - Aqueous-phase behavior of glyoxal and methylglyoxal observed with carbon and oxygen K-edge X-ray absorption spectroscopy [acp.copernicus.org]

- 8. GLYOXAL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Glyoxal | 107-22-2 [chemicalbook.com]

- 10. lookchem.com [lookchem.com]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. HEALTH EFFECTS - Toxicological Profile for 1,1,2,2-Tetrachloroethane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. epa.gov [epa.gov]

An In-Depth Technical Guide to Ethane-1,1,2,2-tetrol (Glyoxal Bis-hydrate): From Nomenclature to Advanced Applications in Drug Development

Executive Summary

Glyoxal, the smallest dialdehyde, is a cornerstone reagent in chemical synthesis, but its true identity in aqueous systems—the medium for most biological and many chemical applications—is often misconstrued. Commercially available as a 40% aqueous solution, glyoxal exists not as the simple dialdehyde OCHCHO, but as a dynamic equilibrium of hydrated monomers, dimers, and trimers. The term "glyoxal bis-hydrate," while descriptive, refers to the fully hydrated monomeric form, for which the correct International Union of Pure and Applied Chemistry (IUPAC) name is ethane-1,1,2,2-tetrol . Understanding this speciation is critical for researchers, scientists, and drug development professionals who leverage its reactivity. This guide elucidates the correct nomenclature, explores the chemical behavior of glyoxal in solution, and details its pivotal applications as a heterocyclic building block, a bioconjugation agent for modifying proteins, a cross-linker for drug delivery systems, and its significant role in the study of advanced glycation end-products (AGEs) related to metabolic diseases. We provide field-proven experimental protocols to empower researchers with actionable methodologies for synthesis and analysis.

Unraveling the Nomenclature: Why "Glyoxal Bis-hydrate" is this compound

The common name "glyoxal" refers to the anhydrous molecule with the chemical formula OCHCHO. Its systematic IUPAC name is ethanedial or oxaldehyde .[1] However, like other small aldehydes, glyoxal readily reacts with water. The term "bis-hydrate" implies the addition of two water molecules across the two aldehyde functionalities.

This hydration is not a simple mixing but a covalent modification. Each aldehyde group (-CHO) reacts with a water molecule (H₂O) to form a geminal diol (or gem-diol), a functional group with two hydroxyl (-OH) substituents on the same carbon atom. Since glyoxal has two aldehyde groups, this process occurs twice, leading to a molecule with four hydroxyl groups.

The resulting structure, C₂H₆O₄, is systematically named by IUPAC as This compound .[1] This name precisely describes a two-carbon (ethane) backbone where each carbon atom (at positions 1 and 2) is bonded to two hydroxyl groups (tetraol). Therefore, this compound is the chemically accurate and unambiguous IUPAC name for the molecule commonly referred to as glyoxal bis-hydrate.[1]

The Dynamic Nature of Glyoxal in Aqueous Solution

In practice, an aqueous solution of glyoxal is not a simple solution of a single hydrated species. It is a complex and dynamic equilibrium mixture of the anhydrous form, the monohydrate, the dihydrate (this compound), and a series of hydrated oligomers (dimers and trimers).[2][3][4] The relative proportions of these species are dependent on both concentration and pH.[4]

At concentrations below 1 M, the monomeric forms predominate, with the dihydrate (this compound) being the most thermodynamically favorable and abundant species.[5] As the concentration increases, these monomeric hydrates condense to form oligomeric structures, which are typically dioxolane derivatives.[2][3] This equilibrium is crucial; the reactive species in many synthetic applications is often the trace amount of the non-hydrated dialdehyde, which is continuously replenished as it is consumed.

Caption: Workflow for the one-pot synthesis of imidazole.

Glyoxal has emerged as a rapid and effective alternative to formaldehyde for fixing tissues for histology and immunostaining, often preserving sensitive antigens that are masked by formaldehyde crosslinking. [6][7] Reagents:

-

Glyoxal (40% stock solution)

-

Ethanol (absolute)

-

Glacial Acetic Acid

-

Deionized Water (ddH₂O)

-

1 M NaOH

Preparation of 3% Glyoxal Fixative (pH 4-5): [6][7]1. In a suitable container, combine the following reagents:

- 2.835 mL ddH₂O

- 0.789 mL absolute ethanol

- 0.313 mL 40% glyoxal stock solution

- 0.03 mL glacial acetic acid

- Vortex the solution thoroughly.

- Adjust the pH to between 4.0 and 5.0 by adding 1 M NaOH dropwise. Monitor the pH using a calibrated pH meter or pH indicator strips.

- The fixative is ready for use. For tissue fixation, samples are typically immersed in the solution overnight at 4°C. [8]

Direct analysis of glyoxal is challenging. Quantification typically requires pre-column derivatization to create a stable, chromophoric adduct that can be detected by HPLC with UV-Vis or fluorescence detectors. [9][10] Methodology:

-

Derivatization Reagent: Prepare a solution of a suitable derivatizing agent. Common choices include:

-

4-Nitro-1,2-phenylenediamine: for UV detection. [9] * 5,6-diamino-2,4-dihydroxypyrimidine sulfate (DDP): for fluorescence detection. [10]2. Sample Preparation: Mix the aqueous sample containing glyoxal with the derivatization reagent solution. The reaction is typically performed at a controlled pH (e.g., neutral pH for DDP) and temperature for a set period to ensure complete reaction. [9][10]3. HPLC Analysis:

-

Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18). [9] * Elute the adduct using an isocratic or gradient mobile phase, commonly a mixture of methanol, water, and acetonitrile. [9] * Detect the resulting quinoxaline or lumazine derivative at the appropriate wavelength (e.g., 255 nm for the 4-nitro-1,2-phenylenediamine adduct). [9]4. Quantification: Create a calibration curve using standards of known glyoxal concentration that have been subjected to the same derivatization procedure. Calculate the concentration in the unknown sample by comparing its peak area to the calibration curve.

-

Safety and Handling

Glyoxal (as a 40% solution) is classified as a skin sensitizer and can cause serious eye damage. It is harmful if swallowed or inhaled. All work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

While "glyoxal bis-hydrate" is a functionally descriptive term, a precise understanding of its chemical nature as This compound within a complex aqueous equilibrium is paramount for its effective and reproducible application. This knowledge allows researchers in drug discovery, biochemistry, and materials science to move beyond treating glyoxal as a simple "black box" reagent. By appreciating its dynamic speciation, scientists can better control reaction outcomes, from the rational design of novel heterocyclic drug candidates and advanced bioconjugates to the fabrication of sophisticated drug delivery systems. As research continues to unravel the intricate role of glyoxal in disease pathology, this fundamental chemical understanding will remain indispensable for developing next-generation diagnostics and therapeutics.

References

- Loeffler, K., et al. (2006). Oligomer Formation in Evaporating Aqueous Glyoxal and Methyl Glyoxal Solutions. Environmental Science & Technology, 40(20), 6318-6323.

- De Haan, D. O., et al. (2009). Secondary organic aerosol formation by glyoxal hydration and oligomer formation: humidity effects and equilibrium shifts during analysis. Environmental Science & Technology, 43(22), 8633-8639.

- van der Schaft, J., et al. (2015). The role of methylglyoxal and the glyoxalase system in diabetes and other age-related diseases. Clinical Science, 128(12), 809-825.

- Garo, M. A., et al. (2014). Glyoxal in Aqueous Ammonium Sulfate Solutions: Products, Kinetics and Hydration Effects. Environmental Science & Technology, 48(20), 12091-12099.

- Mahar, K. A., et al. (2012). Quantitative Analysis of Glyoxal, Methyl glyoxal and Dimethyl glyoxal from Foods, Beverages and Wines Using HPLC and 4-Nitro-1,2-Phenylenediamine as Derivatizing Reagent. Asian Journal of Chemistry, 24(2), 6987-6991.

- Zhonglan Industry. (2016). Glyoxal analytical methods.

- Wang, Y., et al. (2019). Determination of glyoxal and methylglyoxal in serum by UHPLC coupled with fluorescence detection.

- De Haan, D. O., et al. (2009). Secondary organic aerosol formation by glyoxal hydration and oligomer formation: humidity effects and equilibrium shifts during analysis. PubMed.

- BenchChem. (2025). Application Notes and Protocols for the Derivatization of Vinyl Glyoxal in Medicinal Chemistry.

- Fratzke, A. R., & Reilly, P. J. (2012). Analysis of Glyoxal and Related Substances by Means of High-Performance Liquid Chromatography with Refractive Index Detection.

- Richter, K. N., et al. (2018). Glyoxal as an alternative fixative to formaldehyde in immunostaining and super-resolution microscopy. The EMBO Journal, 37(1), 139-159.

- Reddy, K. V., et al. (2004). Convenient and Improved One Pot Synthesis of Imidazole. Oriental Journal of Chemistry, 20(3), 619-620.

- Richter, K. N., et al. (2017). Glyoxal as an alternative fixative to formaldehyde in immunostaining and super-resolution microscopy. PubMed Central.

- Loeffler, K., et al. (2006). Secondary Organic Aerosol Formation by Glyoxal Hydration and Oligomer Formation: Humidity Effects and Equilibrium Shifts during Analysis. Environmental Science & Technology, 40(20), 6318-6323.

- El-Mahdi, O., & Melnyk, O. (2013). α-Oxo aldehyde or glyoxylyl group chemistry in peptide bioconjugation.

- De Haan, D. O., et al. (2009). Secondary Organic Aerosol Formation by Glyoxal Hydration and Oligomer Formation: Humidity Effects and Equilibrium Shifts. AWS.

- PubChem. (n.d.). This compound.

- Flores Bracamonte, M. C., et al. (2025). Chitosan hydrogels crosslinked with glyoxal as controlled drug release systems. InVet (Investigación Veterinaria).

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.

- ChemicalBook. (n.d.). Imidazole synthesis.

- Loeffler, K., et al. (2021). Oligomer Formation in Evaporating Aqueous Glyoxal and Methyl Glyoxal Solutions.

- Wijerathna, T. P., et al. (2023). Theoretical study on the aqueous phase oxidation of glyoxal. RSC Advances, 13, 23456-23466.

- Wikipedia. (n.d.). Methylglyoxal.

- Ault, A. P., et al. (2021). Aqueous-phase behavior of glyoxal and methylglyoxal observed with carbon and oxygen K-edge X-ray absorption spectroscopy. Atmospheric Chemistry and Physics, 21(4), 2535-2547.

- Synaptic Systems. (n.d.).

- Das, P., & Deka, D. C. (2021). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Advances, 11(25), 15309-15331.

- Lai, S. W. T., et al. (2023). 421-P: Methylglyoxal-Derived Advanced Glycation End Products Are Prognostic Biomarkers for Diabetic Complications and Drivers of Endothelial Dysfunction. Diabetes, 72(Supplement_1).

- Chen, C.-H., et al. (2021). Developing a Glyoxal-Crosslinked Chitosan/Gelatin Hydrogel for Sustained Release of Human Platelet Lysate to Promote Tissue Regeneration. International Journal of Molecular Sciences, 22(12), 6499.

- Cahová, H., et al. (2022). Glyoxal-Linked Nucleotides and DNA for Bioconjugations and Crosslinking with Arginine-Containing Peptides and Proteins. Chemistry – A European Journal, 28(24), e202104529.

- Cahová, H., et al. (2022). Glyoxal-Linked Nucleotides and DNA for Bioconjugations and Crosslinking with Arginine-Containing Peptides and Proteins.

- Çelik, S., et al. (2024). The Role of Glyoxal, an Advanced Glycation Product, in Diabetic and Non-diabetic Patients with COVID-19. Bezmialem Science, 12(3), 324-329.

- Gomez, M. E., et al. (2015). Heterogeneous chemistry of glyoxal on acidic solutions. An oligomerization pathway for secondary organic aerosol formation. The Journal of Physical Chemistry A, 119(19), 4457-4463.

- Flores Bracamonte, M. C., et al. (2025). Chitosan hydrogels crosslinked with glyoxal as controlled drug release systems.

- Jack, M. M., & Wright, D. E. (2012). The Role of Advanced Glycation Endproducts and Glyoxalase I in Diabetic Peripheral Sensory Neuropathy. Journal of Clinical & Cellular Immunology, S10:002.

- Sawicki, E., Hauser, T. R., & Wilson, R. (1962). A Comparison of Methods for Spot Test Detection and Spectrophotometric Determination of Glyoxal. Analytical Chemistry, 34(4), 505-507.

- ResearchGate. (n.d.). Scheme of the synthesis of imidazole 1 using glyoxal 2 and formaldehyde 3 in ammonia.

- Lee, D. H., et al. (2004). Preparation method of 2,2'-bi-1H-imidazole using glyoxal and an ammonium salt.

- Das, P., & Deka, D. C. (2021). Retracted Article: Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Publishing.

- Sigma-Aldrich. (n.d.).

- ResearchGate. (2025).

- UPCommons. (n.d.). Glyoxal crosslinking of electro-responsive alginate-based hydrogels: Effects on the properties.

- Konno, K., et al. (2023). Glyoxal fixation: An approach to solve immunohistochemical problem in neuroscience research. Neuroscience Research, 192, 114-127.

- Dovgan, I., et al. (2018). Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies. Organic & Biomolecular Chemistry, 16(8), 1300-1306.

- Das, P., & Deka, D. C. (2021). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles.

- Glyoxal: A Versatile Chemical Intermediate for Diverse Industrial Synthesis. (n.d.).

- PubChem. (n.d.). Azane;ethene-1,1,2,2-tetrol.

- Dapson, R. W. (2017). Acid free glyoxal as fixative for histological preparations.

- Guidechem. (n.d.). This compound 44307-07-5.

Sources

- 1. This compound | C2H6O4 | CID 3016424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oligomer formation in evaporating aqueous glyoxal and methyl glyoxal solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ACP - Aqueous-phase behavior of glyoxal and methylglyoxal observed with carbon and oxygen K-edge X-ray absorption spectroscopy [acp.copernicus.org]

- 6. feinberg.northwestern.edu [feinberg.northwestern.edu]

- 7. Glyoxal as an alternative fixative to formaldehyde in immunostaining and super‐resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glyoxal fixation: An approach to solve immunohistochemical problem in neuroscience research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. Determination of glyoxal and methylglyoxal in serum by UHPLC coupled with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethane-1,1,2,2-tetrol molecular structure and bonding

An In-Depth Technical Guide to the Molecular Structure and Bonding of Ethane-1,1,2,2-tetrol (Glyoxal Dihydrate)

Executive Summary

This compound (CAS: 44307-07-5), the formal dihydrate of glyoxal, represents a fascinating case study in conformational stability and the dominant role of non-covalent interactions.[1][2] While not typically isolated as a stable, crystalline solid, it is the predominant species in dilute aqueous solutions of glyoxal, the smallest dialdehyde.[3][4] This guide provides a comprehensive analysis of the molecular structure, bonding, and equilibrium dynamics of this compound. It delves into the quantum mechanical underpinnings of its stability, explores the intricate network of intramolecular hydrogen bonds that define its preferred conformation, and outlines experimental protocols for its characterization in aqueous media. This molecule's significance extends beyond fundamental chemistry, as the hydration of glyoxal is a critical step in the formation of secondary organic aerosols in the atmosphere, making its structural elucidation vital for atmospheric scientists, chemists, and researchers in related fields.[5][6]

Part 1: The Chemical Identity and Context of this compound

This compound is the product of the complete hydration of glyoxal (OHC-CHO), where each aldehyde group has added a molecule of water. This process is a thermodynamically favorable, stepwise equilibrium. In dilute aqueous solutions (< 1 M), the equilibrium heavily favors the hydrated forms, with the dihydrate (this compound) being the most abundant species.[4][7] At 25°C, it is estimated that 98% of glyoxal in a dilute solution exists as the dihydrate.[7][8]

The formation of this tetrol is crucial in atmospheric chemistry. Glyoxal, released from biogenic and anthropogenic sources, is highly soluble in atmospheric water droplets precisely because it undergoes this extensive hydration.[9][10] The subsequent reactions of the hydrated forms contribute significantly to the formation and aging of secondary organic aerosols (SOA).[6][10]

Caption: Aqueous equilibrium of glyoxal hydration.

Part 2: Molecular Structure and Conformational Analysis

The core of the this compound structure consists of a C-C single bond, with each carbon atom bonded to two hydroxyl (-OH) groups and a hydrogen atom, resulting in a tetrahedral geometry at each carbon center. The most significant structural feature is the molecule's conformational flexibility, primarily dictated by rotation around the central C-C bond and the extensive network of intramolecular hydrogen bonds.

Conformational Preference: The Gauche Effect

Similar to its simpler analogue, ethane-1,2-diol (ethylene glycol), this compound is expected to exhibit a preference for the gauche conformation over the anti (trans) conformation.[5] In the anti conformation, the hydroxyl groups on adjacent carbons are positioned far apart. In the gauche conformation, with a dihedral angle of approximately 60°, these groups are brought into proximity, allowing for the formation of stabilizing intramolecular hydrogen bonds. This interaction creates a pseudo-five-membered ring structure, which is energetically favorable despite some inherent strain.[5] Given the presence of four hydroxyl groups in this compound, a complex network of these stabilizing interactions is anticipated to be a defining feature of its low-energy conformers.[5]

Caption: Gauche conformer showing an intramolecular H-bond.

Predicted Structural Parameters

While experimental crystallographic data for isolated this compound is not available due to its nature, its geometric parameters can be reliably predicted using ab initio computational methods.[5] The following table summarizes hypothetical but representative structural data for a stable, hydrogen-bonded conformer.

| Parameter | Bond | Predicted Value |

| Bond Length | C-C | ~ 1.54 Å |

| C-O | ~ 1.43 Å | |

| O-H | ~ 0.96 Å | |

| Bond Angle | O-C-O | ~ 109.5° |

| H-O-C | ~ 109° | |

| O-C-C | ~ 110° | |

| Dihedral Angle | O-C-C-O | ~ 60° (Gauche) |

| Table 1: Predicted geometric parameters for a stable conformer of this compound.[5] |

Part 3: Advanced Bonding Analysis via Computational Methods

To rigorously quantify the bonding interactions that govern the structure of this compound, advanced computational techniques are indispensable. These methods provide insights beyond simple geometric descriptions.

Natural Bond Orbital (NBO) Analysis

NBO analysis is a powerful tool for understanding delocalization effects and hydrogen bonding. An intramolecular hydrogen bond is identified as a charge transfer (delocalization) from a lone pair orbital of a hydrogen-bond acceptor (an oxygen atom) to the antibonding σ* orbital of a donor O-H bond. The strength of this interaction is quantified by the second-order perturbation theory energy, E(2).[5] For this compound, significant E(2) values are expected for interactions between proximate hydroxyl groups in the gauche conformation, providing a quantitative measure of the hydrogen bonds' stabilizing effect.[5]

Quantum Theory of Atoms in Molecules (QTAIM)

Part 4: The Glyoxal-Water System: A Deeper Look at Equilibrium

The stability of this compound is inextricably linked to its equilibrium with glyoxal and water. Computational studies using density functional theory (DFT) have elucidated the thermodynamics of this system.

| Reaction | ΔG° (kcal/mol) | Predominant Species |

| Glyoxal + H₂O ⇌ Monohydrate | -2.8 | Monohydrate |

| Monohydrate + H₂O ⇌ Dihydrate | -1.9 | Dihydrate |

| Overall: Glyoxal + 2H₂O ⇌ Dihydrate | -4.7 | Dihydrate |

| Table 2: Calculated Gibbs free energy changes for glyoxal hydration.[7] |

The data clearly shows that both hydration steps are spontaneous, with the formation of the dihydrate (this compound) being the thermodynamic sink for the monomeric species in aqueous solution.[7] However, at higher concentrations (>1 M), these monomeric hydrates can undergo further condensation reactions to form dimeric and trimeric oligomers, which are typically dioxolane structures.[4][11]

Caption: Glyoxal equilibrium including oligomer formation.

Part 5: Experimental Protocols for In Situ Characterization

Since this compound is studied in solution, its characterization relies on in situ analytical techniques.

Protocol 1: Preparation of an this compound Solution

This protocol describes the preparation of a dilute aqueous solution where the dihydrate is the primary species.

-

Source Material: Obtain solid glyoxal trimer dihydrate (CAS 4405-13-4).[3][12] This is a stable precursor that readily dissociates in water to the monomeric hydrates.

-

Solvent: Use deionized, purified water (e.g., 18.2 MΩ·cm).

-

Preparation: Accurately weigh a small amount of glyoxal trimer dihydrate.

-

Dissolution: Dissolve the solid in water to achieve a final concentration of less than 1% by weight. For example, dissolve 100 mg of the trimer in 9.9 g of water.

-

Equilibration: Gently agitate the solution at room temperature for several minutes to ensure complete dissolution and allow the equilibrium to establish. The resulting solution will predominantly contain monomeric this compound.[3]

Protocol 2: Characterization by Infrared (IR) Spectroscopy

IR spectroscopy is an effective method for confirming the hydration state of glyoxal.

-

Instrumentation: Utilize a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory suitable for aqueous samples.

-

Background: Collect a background spectrum of the pure deionized water solvent.

-

Sample Analysis: Place an aliquot of the prepared this compound solution onto the ATR crystal and collect the sample spectrum.

-

Data Interpretation:

-

Subtract the water background from the sample spectrum.

-

Confirm Dihydrate: Look for an intense, characteristic band around 1075 cm⁻¹ . This band is attributed to the C-O stretching modes of the dihydrate structure.[3]

-

Confirm Absence of Carbonyls: Verify the absence or significant attenuation of a sharp band in the region of 1700-1740 cm⁻¹, which would correspond to a C=O carbonyl stretch from unhydrated or monohydrated glyoxal.[3]

-

(Optional) Dehydration Test: Gently heat the solution and monitor the spectra. The appearance of a new band near 1745 cm⁻¹ would indicate dehydration and the formation of the monohydrate, confirming the identity of the parent species.[3]

-

Caption: Workflow for IR characterization of this compound.

Part 6: Summary and Outlook

This compound is a molecule whose identity is defined by its aqueous environment. While transient and part of a complex equilibrium, it is the thermodynamically favored form of glyoxal in dilute solutions. Its structure is stabilized by a powerful network of intramolecular hydrogen bonds, favoring a gauche conformation that brings its four hydroxyl groups into close, cooperative proximity. This stability can be rationalized and quantified through advanced computational methods like NBO and QTAIM. Experimentally, it can be readily identified in solution using vibrational spectroscopy.

For researchers, scientists, and drug development professionals, understanding the principles governing the stability of such a highly hydroxylated, flexible molecule provides critical insights into molecular recognition, solvation, and the behavior of polyols in biological and environmental systems. Future research could focus on the catalytic role of this species in aerosol chemistry, its interaction with other atmospheric molecules, or its potential as a complexing agent in solution.

References

-

Michailoudi, G., Lin, J. J., Yuzawa, H., Nagasaka, M., Huttula, M., Kosugi, N., Kurtén, T., Patanen, M., & Prisle, N. L. (2021). Aqueous-phase behavior of glyoxal and methylglyoxal observed with carbon and oxygen K-edge X-ray absorption spectroscopy. Atmospheric Chemistry and Physics, 21(4), 3059–3073. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Glyoxal trimer dihydrate. PubChem. Retrieved from [Link]

-

Wang, C. H., Lu, Y. C., & Chu, L. K. (2024). Infrared characterization of hydrated products of glyoxal in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 306, 123571. Retrieved from [Link]

-

Kua, J., Han, Y., & Li, D. (2008). Thermodynamics and Kinetics of Glyoxal Dimer Formation: A Computational Study. The Journal of Physical Chemistry A, 112(1), 66–72. Abstract retrieved from ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Glyoxal. Retrieved from [Link]

-

De Haan, D. O., Tolbert, M. A., & Jimenez, J. L. (2009). Secondary organic aerosol formation by glyoxal hydration and oligomer formation: humidity effects and equilibrium shifts during analysis. Environmental Science & Technology, 43(21), 8184–8190. Retrieved from [Link]

-

Wang, C. H., Lu, Y. C., & Chu, L. K. (2023). Infrared characterization of hydrated products of glyoxal in aqueous solution. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Glyoxal. PubChem. Retrieved from [Link]

-

Lim, Y. B., Tan, Y., & Turpin, B. J. (2013). Chemical insights, explicit chemistry, and yields of secondary organic aerosol from OH radical oxidation of methylglyoxal and glyoxal in the aqueous phase. Atmospheric Chemistry and Physics, 13(17), 8651–8667. Figure retrieved from ResearchGate. Retrieved from [Link]

-

Chen, J., Su, H., & Zhang, R. (2023). Theoretical study on the aqueous phase oxidation of glyoxal. Physical Chemistry Chemical Physics, 25(30), 20083–20091. Retrieved from [Link]

-

Volkamer, R., Spietz, P., Burrows, J., & Platt, U. (2005). High-resolution absorption cross-section of Glyoxal in the UV/VIS and IR spectral ranges. Journal of Photochemistry and Photobiology A: Chemistry, 172(1), 35–46. Retrieved from [Link]

-

Chemsrc. (n.d.). GLYOXAL DIHYDRATE | CAS#:4405-13-4. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Glyoxal hydrate. PubChem. Retrieved from [Link]

-

Goswami, M., & Arunan, E. (2014). Dynamics of the chemical bond: Inter- and intra-molecular hydrogen bond. Faraday Discussions, 177, 177-190. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound | C2H6O4 | CID 3016424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Infrared characterization of hydrated products of glyoxal in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glyoxal - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Secondary organic aerosol formation by glyoxal hydration and oligomer formation: humidity effects and equilibrium shifts during analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ACP - Aqueous-phase behavior of glyoxal and methylglyoxal observed with carbon and oxygen K-edge X-ray absorption spectroscopy [acp.copernicus.org]

- 9. researchgate.net [researchgate.net]

- 10. Theoretical study on the aqueous phase oxidation of glyoxal - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D3EA00049D [pubs.rsc.org]

- 11. Glyoxal | OHCCHO | CID 7860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

Preliminary Investigation of Ethane-1,1,2,2-tetrol Reactivity: A Framework for In-Situ Mechanistic Analysis

An In-Depth Technical Guide:

Abstract

Ethane-1,1,2,2-tetrol represents a molecule of fundamental chemical interest, uniquely embodying the structural characteristics of both a geminal diol and a vicinal diol. As the fully hydrated form of glyoxal, its transient existence is pivotal in aqueous chemical systems, from atmospheric aerosols to biological pathways.[1][2][3] However, its inherent instability, a direct consequence of the two gem-diol moieties, precludes straightforward isolation and characterization.[4][5][6][7] This guide presents a comprehensive framework for the preliminary investigation of its reactivity. We move beyond simple descriptions to provide a logic-driven, in-situ experimental design grounded in established mechanistic principles. By generating the tetrol directly within the reaction medium, we can probe its competing decomposition pathways—namely, gem-diol dehydration and vicinal-diol rearrangement. This document provides the theoretical underpinnings, detailed experimental protocols, and analytical strategies required to elucidate the behavior of this elusive yet significant chemical intermediate.

Theoretical Foundation: The Inherent Instability of a Doubly Hydrated System

A robust investigation begins with a firm grasp of the target molecule's predicted behavior. The reactivity of this compound is dictated by the confluence of two powerful structural drivers of instability.

Molecular Structure and Conformational Preference

The structure of this compound, C₂(OH)₄, features two carbons, each bearing two hydroxyl groups. The free rotation around the central carbon-carbon sigma bond allows for various conformations. Unlike simple alkanes, the conformational stability is profoundly influenced by intramolecular hydrogen bonding.[1] Similar to its simpler analog, ethane-1,2-diol (ethylene glycol), where the gauche conformation is favored due to stabilizing hydrogen bond interactions between adjacent hydroxyl groups, this compound is predicted to adopt conformations that maximize these internal stabilizing forces.[8][9]

The Duality of Reactivity: Gem-Diol vs. Vicinal-Diol Chemistry

The molecule's core reactivity stems from its dual chemical nature:

-

Geminal-Diol Dehydration: Gem-diols exist in a reversible equilibrium with the corresponding carbonyl compound and water.[5][10] This equilibrium is typically unfavorable for the diol, except in cases where the carbonyl carbon is attached to strong electron-withdrawing groups (e.g., chloral hydrate).[5][10] this compound is essentially the dihydrate of glyoxal, and the equilibrium strongly favors the less hydrated species under most conditions, making dehydration a primary and spontaneous decomposition pathway.[2][11]

-

Vicinal-Diol Rearrangement: 1,2-diols are known to undergo acid-catalyzed dehydration and rearrangement, famously exemplified by the Pinacol rearrangement, to yield a ketone or aldehyde.[12][13][14][15] This reaction proceeds through a carbocation intermediate formed after the protonation and loss of a hydroxyl group as water.[13][14] This established pathway presents a compelling alternative decomposition route for this compound under acidic conditions.

This duality necessitates an experimental design capable of distinguishing between these competing mechanisms.

Experimental Design: An In-Situ Approach to Characterizing a Transient Species

Given the ephemeral nature of this compound, direct isolation is impractical. Therefore, the core of this investigation relies on its in-situ generation and the subsequent trapping or analysis of its decomposition products.

Rationale and Overall Workflow

The most direct and chemically relevant method for generating this compound is through the aqueous hydration of glyoxal.[1][2] Commercially available glyoxal exists in solution predominantly as its hydrated monomer (the tetrol) and related oligomers.[2][3][11] Our experimental strategy is to take a solution of glyoxal, subject it to conditions designed to promote specific reaction pathways, and monitor the formation of predictable products over time.

Experimental Workflow Diagram

Caption: Acid-catalyzed rearrangement of the tetrol to form glycoaldehyde.

Expected Product Distribution

The combination of our experimental design and theoretical predictions allows for a clear hypothesis on the expected outcomes.

| Experimental Condition | Primary Expected Product(s) | Governing Pathway |

| Protocol A (Acidic) | Glyoxal, Glycoaldehyde | Dehydration & Rearrangement |

| Protocol B (Basic) | Glyoxal | Dehydration only |

Summary and Future Directions

This guide outlines a foundational, logic-driven approach to investigating the reactivity of the unstable molecule this compound. By leveraging its nature as the hydrate of glyoxal, we can employ in-situ generation coupled with condition-specific protocols to probe its competing decomposition pathways. The clear differentiation in expected products between acidic and basic conditions provides a robust framework for validating the proposed mechanisms of gem-diol dehydration and vicinal-diol rearrangement.

Future work should focus on quantifying the kinetics of these transformations to determine reaction rate constants and activation energies. Furthermore, isotopic labeling studies, for instance by conducting the reactions in D₂O or H₂¹⁸O, could provide definitive evidence for the proposed intermediates and transition states, offering a deeper and more quantitative understanding of this fundamental chemical system.

References

- Benchchem. This compound | 44307-07-5.

- Pearson+. Geminal diols, or 1,1-diols, are usually unstable, spontaneously....

- Chemistry Steps. Pinacol Rearrangement.

- JoVE. Video: Preparation of Diols and Pinacol Rearrangement.

- Master Organic Chemistry. Pinacol Rearrangement.

- Chemistry LibreTexts.

- LookChem. This compound.

- Pearson.

- ResearchGate.

- Journal of the American Chemical Society. Kinetics and mechanism of vic-diol dehydration. I. Origin of epoxide intermediates in certain pinacolic rearrangements.

- PubMed. Experimental guidelines for trapping paramagnetic reaction intermediates in radical S-adenosylmethionine enzymes.

- Quora. Why do geminal diols get coverted to aldehydes or ketones?.

- Illustrated Glossary of Organic Chemistry. Pinacol rearrangement.

- Wikipedia. Geminal diol.

- RSC Publishing.

- csbsju.edu.

- Atmospheric Chemistry and Physics. Aqueous-phase behavior of glyoxal and methylglyoxal observed with carbon and oxygen K-edge X-ray absorption spectroscopy.

- ResearchGate.

- Reddit. Why are gem-diols usually unstable?.

- Chemistry Stack Exchange. Why are geminal diols unstable?

- Testbook. Which of the following is the most stable conformer of ethan-1,2-diol.

- PubChem. This compound.

- Vedantu. Which is the most stable conformer of ethane12diol class 12 chemistry CBSE.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Theoretical study on the aqueous phase oxidation of glyoxal - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D3EA00049D [pubs.rsc.org]

- 4. Geminal diols, or 1,1-diols, are usually unstable, spontaneously ... | Study Prep in Pearson+ [pearson.com]

- 5. Geminal diol - Wikipedia [en.wikipedia.org]

- 6. reddit.com [reddit.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. testbook.com [testbook.com]

- 9. Which is the most stable conformer of ethane12diol class 12 chemistry CBSE [vedantu.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ACP - Aqueous-phase behavior of glyoxal and methylglyoxal observed with carbon and oxygen K-edge X-ray absorption spectroscopy [acp.copernicus.org]

- 12. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]

- 13. Video: Preparation of Diols and Pinacol Rearrangement [jove.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Illustrated Glossary of Organic Chemistry - Pinacol rearrangement; pinacol-pinacolone rearrangement [chem.ucla.edu]

spectroscopic data for Ethane-1,1,2,2-tetrol (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of Ethane-1,1,2,2-tetrol

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS 44307-07-5), a molecule of significant interest in atmospheric and aqueous chemistry.[1][2][3][4][5] As the fully hydrated form of glyoxal, the simplest dialdehyde, this compound presents unique challenges for direct characterization due to its inherent instability. This document moves beyond a simple data sheet, offering a field-proven perspective on interpreting the spectroscopic evidence (NMR, IR, and Mass Spectrometry) within the context of the dynamic glyoxal-water equilibrium. We will explore the causality behind experimental observations and provide validated protocols for researchers aiming to study this transient species.

The Challenge of Characterization: Understanding the Glyoxal Hydration Equilibrium

This compound, with the molecular formula C₂H₆O₄ and a molecular weight of 94.07 g/mol , is structurally a vicinal-bis-geminal diol.[1][3] The presence of two hydroxyl groups on each carbon atom renders the molecule highly susceptible to dehydration. Consequently, this compound is not a commercially available, isolable compound. Instead, it exists as the predominant monomeric species when its parent aldehyde, glyoxal (OHC-CHO), is dissolved in dilute aqueous solutions.[6][7]

Any spectroscopic investigation must, therefore, account for the equilibrium between glyoxal and its various hydrated forms. In water, glyoxal is almost completely hydrated, existing primarily as the monomeric dihydrate (this compound), alongside oligomeric structures such as dimers and trimers, especially at higher concentrations.[7][8][9] Understanding this equilibrium is fundamental to the correct assignment of spectroscopic signals.

Caption: The hydration equilibrium of glyoxal in aqueous solution.

Infrared (IR) Spectroscopy: Probing the Hydrated Structure

Expertise & Experience: Anhydrous glyoxal exhibits a strong, characteristic C=O stretching vibration around 1731 cm⁻¹.[10] The absence of this band in an aqueous solution is the first and most definitive piece of IR evidence that hydration has occurred. The spectrum becomes dominated by features associated with the C-O and O-H bonds of the resulting polyol structure.

In dilute aqueous solutions, the IR spectrum is characteristic of this compound. The key observable features are:

-

O-H Stretching: A very broad and intense absorption band in the 3600–3000 cm⁻¹ region. This is indicative of the extensive intermolecular and intramolecular hydrogen bonding of the four hydroxyl groups.[10]

-

C-O Stretching: Strong bands appear in the 1200–900 cm⁻¹ region. Specifically, an intense band observed around 1075 cm⁻¹ is attributed to the C-O stretching modes of the dihydrate form, providing a distinct fingerprint for this structure.[6][10]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |

| O-H Stretch | 3600 - 3000 (Broad, Strong) | Characteristic of hydrogen-bonded hydroxyl groups in a polyol.[10] |

| C-H Stretch | ~2900 (Weak to Medium) | Often obscured by the broad O-H band. |

| C=O Stretch (Anhydrous) | ~1731 | Absence in aqueous solution is key evidence of complete hydration.[10] |

| C-O Stretch | 1200 - 900 (Strong) | A prominent band at 1075 cm⁻¹ is a key identifier for the dihydrate.[6] |

Experimental Protocol: FT-IR Analysis of Aqueous Glyoxal

-

Sample Preparation: Prepare a dilute (~1 wt%) solution of 40 wt% glyoxal in deionized water. At this concentration, the monomeric dihydrate is the predominant species.[6]

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for analyzing aqueous samples.

-

Background Collection: Record a background spectrum using deionized water as the sample. This is crucial to subtract the strong water absorbance, particularly in the O-H stretching region.

-

Sample Analysis: Apply a small amount of the prepared glyoxal solution to the ATR crystal and collect the spectrum.

-

Data Processing: Perform a background subtraction to obtain the final spectrum of the hydrated glyoxal species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming Connectivity

Expertise & Experience: NMR spectroscopy provides unambiguous evidence of the C-C bond and the hydrated, sp³-hybridized nature of the carbon atoms. The symmetry of the this compound molecule leads to a simplified spectrum.

¹H NMR Spectroscopy

-

C-H Protons: The two methine protons are chemically equivalent and are expected to produce a single peak (singlet). Due to the electron-withdrawing effect of the four oxygen atoms, this peak will be downfield from typical alkane protons.

-

O-H Protons: In a protic solvent like D₂O, the four hydroxyl protons will rapidly exchange with the solvent, making them non-observable. In a non-protic solvent (a hypothetical scenario, as the compound is unstable), they would appear as a single, potentially broad peak.

¹³C NMR Spectroscopy

-

The two carbon atoms in this compound are chemically equivalent due to the molecule's symmetry.

-

A single resonance is expected in the ¹³C NMR spectrum.

-

The chemical shift will be in the range typical for carbons bearing multiple oxygen atoms (gem-diol structures), generally around 90 ppm. This is significantly upfield from the carbonyl carbon resonance of anhydrous glyoxal (~195 ppm).

| Nucleus | Signal | Predicted Chemical Shift (ppm) | Comments |

| ¹H | Singlet | ~5.2 - 5.5 | Represents the two equivalent C-H protons. Hydroxyl protons are typically not observed in D₂O. |

| ¹³C | Singlet | ~85 - 95 | Represents the two equivalent C(OH)₂ carbons. Confirms the absence of a C=O group.[11] |

Mass Spectrometry: A Story of Dehydration

Trustworthiness: Attempting to directly analyze this compound via mass spectrometry is a self-validating exercise in observing its instability. The resulting spectrum is dominated by the consequences of dehydration in the gas phase, a process that is highly favorable.

-

Electron Ionization (EI): This high-energy technique will induce rapid sequential loss of water molecules. A molecular ion peak at m/z 94 (C₂H₆O₄⁺) is not expected to be observed. Instead, the spectrum will be virtually indistinguishable from that of anhydrous glyoxal, with the most prominent peak being at m/z 58 (C₂H₂O₂⁺) , corresponding to the fully dehydrated molecule.[12]

-

Soft Ionization (ESI, CI): Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are gentler but are unlikely to preserve the intact tetrol.[13] One might observe a protonated molecular ion [M+H]⁺ at m/z 95 , but it would likely be a very low abundance peak. The dominant peaks would correspond to dehydration products:

-

m/z 77: [M+H - H₂O]⁺

-

m/z 59: [M+H - 2H₂O]⁺ (Protonated glyoxal)

-

Caption: Expected fragmentation pathway of this compound via dehydration under soft ionization conditions.

Conclusion

The spectroscopic characterization of this compound is a case study in understanding the behavior of an unstable, hydrated species. Direct analysis is precluded by its rapid dehydration to glyoxal. However, by probing dilute aqueous solutions of glyoxal, a consistent and logical spectroscopic profile emerges:

-

IR spectroscopy confirms the absence of carbonyl groups and the presence of C-O and O-H bonds, with a key C-O stretching band around 1075 cm⁻¹.

-

NMR spectroscopy demonstrates the high symmetry of the molecule and the sp³-hybridized nature of its carbons, with a characteristic ¹³C signal around 90 ppm.

-

Mass spectrometry invariably shows peaks corresponding to dehydrated species, primarily the m/z 58 ion of glyoxal, highlighting the compound's inherent instability in the gas phase.

Together, these techniques provide a comprehensive and validated understanding of this compound, not as an isolated entity, but as the central species in the aqueous chemistry of glyoxal.

References

-